
(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-benzoylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Phytotoxic Applications
Pyrazolines, closely related to the query compound, are known for their biological and pharmaceutical activities, including antimicrobial and phytotoxic properties. For instance, the synthesis and characterization of 1-aryoyl-3,5-diarylpiperazine derivatives have shown significant antimicrobial activities and have been active according to their phytotoxic assays, suggesting their potential use in developing antimicrobial agents and studying their effects on plant growth (Mumtaz et al., 2015).
Molecular Interactions and Pharmacological Insights
Another research avenue explores the molecular interactions of antagonists with receptors, which is crucial for drug design. A study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor offers insights into how structural analogs of the query compound might interact with biological receptors, highlighting the importance of such compounds in understanding receptor-ligand interactions and developing pharmacological agents (Shim et al., 2002).
Synthesis and Antibacterial Activity
The microwave-assisted synthesis of pyrazole derivatives and their antibacterial and antifungal activity is another significant area. These derivatives, similar to the compound of interest, have been screened for their antibacterial and antifungal activities, showcasing the potential of such compounds in contributing to the development of new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).
Antimicrobial and Antioxidant Activities
Further extending the applications, novel derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research demonstrates the broad spectrum of biological activities that compounds structurally related to the query compound may possess, underscoring their potential in developing treatments against microbial infections and oxidative stress (Bassyouni et al., 2012).
Structural and Theoretical Studies
Structural exploration and theoretical calculations, such as Hirshfeld surface analysis and DFT calculations, provide deep insights into the chemical and physical properties of these compounds. Studies on novel bioactive heterocycles underline the importance of structural characterization in understanding the interaction potential and stability of these compounds, which is crucial for their application in scientific research (Prasad et al., 2018).
Properties
IUPAC Name |
[2-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-25-15-13-21(24-25)18-10-7-14-26(16-18)23(28)20-12-6-5-11-19(20)22(27)17-8-3-2-4-9-17/h2-6,8-9,11-13,15,18H,7,10,14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIDGZJCNXDRKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


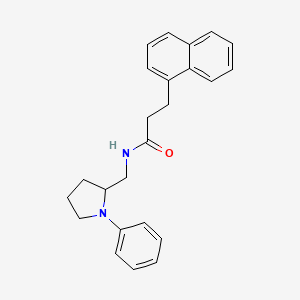
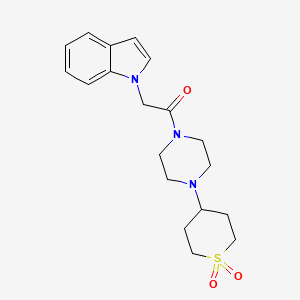

![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2391734.png)

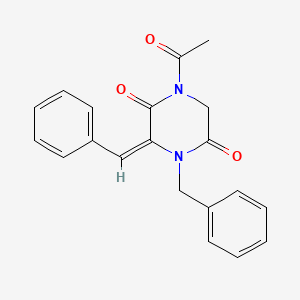
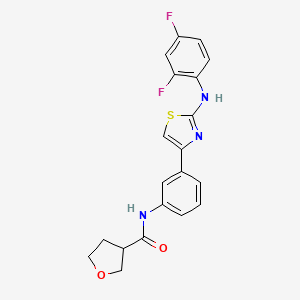

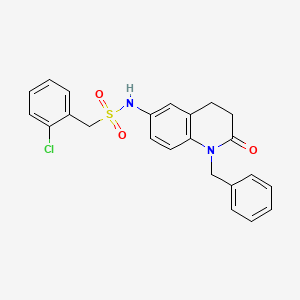
![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)
